1-((2-methoxy-4,5-dimethylphenyl)sulfonyl)-1H-benzo[d]imidazole
Description
Properties
IUPAC Name |
1-(2-methoxy-4,5-dimethylphenyl)sulfonylbenzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S/c1-11-8-15(21-3)16(9-12(11)2)22(19,20)18-10-17-13-6-4-5-7-14(13)18/h4-10H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPMRRCJXEGCUMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)N2C=NC3=CC=CC=C32)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2-methoxy-4,5-dimethylphenyl)sulfonyl)-1H-benzo[d]imidazole typically involves the reaction of 2-methoxy-4,5-dimethylphenylsulfonyl chloride with benzimidazole. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and reaction time. Additionally, continuous flow reactors may be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-((2-methoxy-4,5-dimethylphenyl)sulfonyl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The methoxy and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
Scientific Research Applications
1-((2-methoxy-4,5-dimethylphenyl)sulfonyl)-1H-benzo[d]imidazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 1-((2-methoxy-4,5-dimethylphenyl)sulfonyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The methoxy and methyl groups may also contribute to the compound’s binding affinity and selectivity for its targets. Further research is needed to fully elucidate the molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Key Observations:
- Substituent Effects : Electron-donating groups (e.g., methoxy, methyl) on the phenyl ring enhance solubility and steric shielding, whereas halogens (e.g., Cl in ) increase electrophilicity and target binding affinity.
- Linker Variations : Piperidine or pyrimidine spacers (e.g., ) introduce conformational flexibility or planar aromatic systems, critical for interactions with biological targets like kinases.
Anticancer Activity:
- BRAF V600E Inhibition: Sulfonamide-linked benzimidazoles (e.g., ) exhibit inhibitory effects on oncogenic BRAF kinases, with IC$_{50}$ values in the nanomolar range.
- Antiproliferative Effects : Compounds like MR-S1-18 show moderate activity against U937 leukemia cells (IC$_{50}$ ~10–50 µM), comparable to reference drugs like paclitaxel .
Antifungal and Antibacterial Activity:
Neurological Targets:
- Derivatives like 1-(sec-butoxymethyl)-1H-benzo[d]imidazole (IC$_{50}$ = 1.57 mM) exhibit acetylcholinesterase inhibition, surpassing donepezil in potency .
Biological Activity
1-((2-methoxy-4,5-dimethylphenyl)sulfonyl)-1H-benzo[d]imidazole, a compound with the CAS number 694465-62-8, belongs to a class of benzimidazole derivatives known for their diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C17H18N2O3S, with a molecular weight of 330.4 g/mol. The compound features a benzimidazole core with a sulfonyl group and a methoxy-substituted phenyl ring, which enhances its solubility and reactivity.
Pharmacological Profile
Benzimidazole derivatives are recognized for their broad pharmacological activities. The specific compound in focus has been investigated for various biological effects:
Anticancer Activity
Research indicates that benzimidazole derivatives exhibit significant anticancer properties. They can act as inhibitors of topoisomerases, enzymes crucial for DNA replication and repair. For instance, studies have shown that compounds similar to this compound can inhibit human topoisomerase I (Hu Topo I), leading to reduced cell viability in cancer cell lines such as MDA-MB-231 and HepG2 .
Mechanism of Action
The mechanism by which this compound exerts its anticancer effects includes:
- Topoisomerase Inhibition : Compounds with the benzimidazole scaffold have demonstrated the ability to intercalate into DNA and inhibit topoisomerase enzymes, disrupting DNA replication .
- Apoptosis Induction : The inhibition of topoisomerases can lead to increased apoptosis in cancer cells, as evidenced by studies showing that certain benzimidazole derivatives promote cell death through intrinsic apoptotic pathways .
Biological Activity Summary Table
Case Studies
- Anticancer Efficacy : A study evaluated the efficacy of several benzimidazole derivatives against a panel of human cancer cell lines. Among them, compounds containing the benzimidazole moiety showed IC50 values indicating strong cytotoxicity against leukemia and hepatocellular carcinoma cells .
- Mechanistic Insights : Another research focused on the binding interactions between benzimidazole derivatives and DNA. Techniques such as UV absorption and fluorescence spectroscopy revealed strong binding affinities that correlate with their anticancer activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
